Bromocyclopropane

Übersicht

Beschreibung

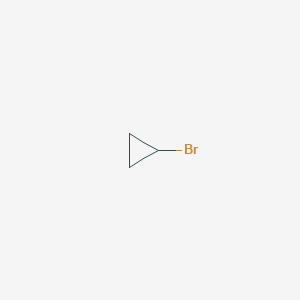

Bromocyclopropane is a compound that features a cyclopropane ring, a three-membered carbon ring, with a bromine atom attached. This structure makes it a useful intermediate in organic synthesis due to the ring strain and the reactivity of the bromine atom, which can participate in various chemical reactions.

Synthesis Analysis

The synthesis of bromocyclopropane derivatives can be achieved through several methods. One approach involves the organocatalytic conjugate addition of dimethyl bromomalonate to nitroalkenes, followed by intramolecular cyclopropanation, which has been shown to produce nitrocyclopropanes with high enantioselectivity and good yields . Another method includes the treatment of bromocyclopropanes with dibutylcopperlithium, leading to organocopper intermediates that can be further reacted with alkyl halides to afford alkylated cyclopropanes .

Molecular Structure Analysis

The molecular structure of bromocyclopropane derivatives can be complex, as demonstrated by the crystal and molecular structure determination of 12-bromo[2.2][2.2]paracyclophane. This compound was found to have an orthorhombic crystal structure with the bromine atom positioned such that the Br–C···C–H axis lies on a crystallographic two-fold axis .

Chemical Reactions Analysis

Bromocyclopropanes are versatile in chemical reactions. They can undergo formal nucleophilic substitution with oxygen- and nitrogen-based nucleophiles, leading to the formation of cyclopropene intermediates and subsequent addition across the strained double bond . Additionally, bromocyclopropanes can participate in radical-mediated rearrangements and addition reactions, as seen in the synthesis of 2-bromo-1,6-dienes . Electroredution of bromocyclopropanes in the presence of adsorbed alkaloids has been studied, showing the potential for asymmetric synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromocyclopropane derivatives are influenced by their molecular structure. The strain in the three-membered ring and the presence of the bromine atom contribute to their reactivity. For instance, the reactivity toward different nucleophiles can be controlled by steric factors or through a directing effect of functional groups . The crystal structure analysis provides insights into the solid-state properties of these compounds, which can be relevant for their reactivity and applications in synthesis .

Wissenschaftliche Forschungsanwendungen

Enantioselective Bromocyclopropanation of Allylic Alcohols

One significant application involves the enantioselective bromocyclopropanation of allylic alcohols using dibromomethylzinc bromide. This process allows for the production of bromo-substituted cyclopropanes with high yields and excellent diastereo- and enantioselectivities. The method's efficiency is attributed to the use of readily available reagents and the atom-economic characteristics of the reaction (Sylvain Taillemaud et al., 2015).

Nucleophilic Substitution with Nitrogen Nucleophiles

Bromocyclopropane also serves as a precursor in the formal nucleophilic displacement with a broad range of N-nucleophiles. This transformation grants access to amino-substituted donor-acceptor cyclopropanes, offering a pathway to stereochemically defined and densely functionalized cyclopropylamine derivatives (Joseph E. Banning et al., 2013).

Diastereoselectivity Control with Oxygen- and Sulfur-based Nucleophiles

Another application involves the diastereoconvergent formal nucleophilic substitution of bromocyclopropanes using oxygen- and sulfur-based nucleophiles. The reaction's diastereoselectivity is influenced by several factors, including thermodynamically driven epimerization, steric control, and the directing effect of functional groups. This method highlights the control over diastereoselectivity in synthesizing cyclopropane derivatives (Joseph E. Banning et al., 2011).

Dissociative Ionization and Coulomb Explosion Studies

Bromocyclopropane's behavior under intense femtosecond laser fields was studied, revealing insights into the dissociative ionization and Coulomb explosion mechanisms. These findings offer a deeper understanding of bromocyclopropane's chemical properties at the molecular level, contributing to the broader knowledge of its reaction dynamics (Botong Liu et al., 2018).

Novel Carbon Skeleton from Natural Sources

A unique application outside synthetic chemistry involves isolating bromocyclococanol, a halogenated sesquiterpene with a novel carbon skeleton, from the red alga Laurencia obtusa. This discovery showcases the potential of bromocyclopropane derivatives in natural product chemistry and their contribution to understanding biogenetic pathways (Immaculada Brito et al., 2002).

Safety And Hazards

Bromocyclopropane is a flammable liquid that causes skin irritation and serious eye irritation . It should be kept away from heat and sources of ignition. Vapors may form explosive mixtures with air. Containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors .

Relevant Papers

One paper discusses the dissociative ionization and Coulomb explosion of molecular Bromocyclopropane in an intense femtosecond laser field . Another paper presents the infrared and Raman spectrum of Bromocyclopropane between 3200 and 240 cm−1 .

Eigenschaften

IUPAC Name |

bromocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXYJYDRLBPHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063418 | |

| Record name | Cyclopropane, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Cyclopropyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13543 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Bromocyclopropane | |

CAS RN |

4333-56-6 | |

| Record name | Bromocyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4333-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropane, bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocyclopropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropane, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropane, bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B119969.png)

![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)

![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)